Propyl pyruvate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

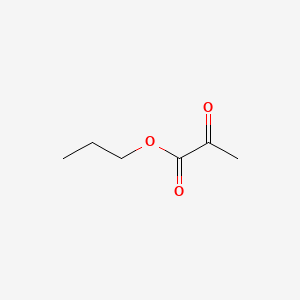

Structure

3D Structure

Propriétés

IUPAC Name |

propyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPVOWZUBFRIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174129 | |

| Record name | Propyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Sweet carmelling, floral aroma | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.020 (20°) | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20279-43-0 | |

| Record name | Propyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78735J3F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties of propyl pyruvate

An In-depth Technical Guide to the Chemical Properties of Propyl Pyruvate

Introduction

This compound (propyl 2-oxopropanoate) is an organic compound classified as an α-keto ester.[1] It is structurally derived from pyruvic acid, a key intermediate in cellular metabolism, through the esterification of the carboxylic acid group with propanol.[1] this compound is recognized for its characteristic sweet, caramellic, and floral aroma, leading to its use as a flavoring agent in the food industry.[2][3][4][5] Beyond its sensory properties, the chemical functionalities of this compound—specifically the ketone and ester groups—govern its reactivity and physical characteristics, making it a subject of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and relevant biochemical context for scientific and professional audiences.

Chemical and Physical Properties

The physicochemical properties of this compound have been determined through various experimental and computational methods. These properties are crucial for its application, handling, and analysis.

General and Physical Properties

This compound is a colorless to pale yellow liquid at standard temperature and pressure.[1][2][3][4] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3][4] |

| Boiling Point | 168-170 °C at 760 mmHg | [1][3][4][5] |

| Density | 1.012-1.020 g/cm³ at 20 °C | [1][2][3][4] |

| Refractive Index | 1.406-1.414 at 20 °C | [1][2][3][4] |

| Flash Point | 61.11 °C (142.00 °F) TCC | [3][4][6] |

| Vapor Pressure | 1.54 mmHg at 25 °C (estimated) | [3][4][6] |

Molecular and Structural Properties

The molecular structure of this compound consists of a pyruvate core with a propyl ester group.[1] This structure dictates its molecular weight, polarity, and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Exact Mass | 130.062994177 Da | [1][2] |

| IUPAC Name | propyl 2-oxopropanoate | [1][2] |

| CAS Number | 20279-43-0 | [1][2] |

| Topological Polar Surface Area | 43.4 Ų | [1][2] |

| Rotatable Bond Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Solubility and Partitioning

The solubility of this compound is a critical factor in its application, particularly in biological and formulation contexts.

| Property | Value | Reference |

| Solubility in Water | Practically insoluble | [1][2][3] |

| Solubility in Ethanol | Soluble | [1][2][3] |

| logP (Octanol/Water Partition Coefficient) | 0.58 - 0.860 (estimated) | [1][3][4] |

| XLogP3-AA | 0.9 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

-

Mass Spectrometry (MS): GC-MS analysis of this compound shows characteristic fragmentation patterns, with a prominent peak at m/z 43.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carbonyl (C=O) stretching frequencies of the ketone and ester functional groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound by identifying the chemical shifts and coupling constants of the propyl and pyruvate moieties.[2]

Experimental Protocols

This section details methodologies for the synthesis of pyruvate esters and the determination of key physical and chemical properties.

Synthesis of Pyruvate Esters via Oxidation of Lactate Esters

A common method for synthesizing pyruvate esters is the oxidation of their corresponding lactate esters.[7] The following protocol is a representative procedure adapted for the synthesis of this compound from propyl lactate.

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Materials:

-

Propyl lactate

-

Potassium permanganate (KMnO₄)

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Magnesium sulfate (MgSO₄), saturated aqueous solution

-

Petroleum ether (or other suitable organic solvent)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine a saturated aqueous solution of magnesium sulfate, petroleum ether, propyl lactate, and sodium dihydrogen phosphate dihydrate.[8]

-

Oxidation: Cool the mixture to approximately 15 °C using an ice-water bath. While stirring vigorously, add powdered potassium permanganate in portions over 25-30 minutes, maintaining the temperature at 15 °C.[8]

-

Reaction Monitoring: Continue stirring for an additional 2-3 hours after the addition of permanganate is complete. The reaction progress can be monitored by TLC or GC analysis.

-

Workup: Filter the reaction mixture to remove the manganese dioxide precipitate. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with additional portions of petroleum ether. Combine all organic extracts.[8]

-

Drying and Evaporation: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.[8]

-

Purification: Purify the crude this compound by distillation under reduced pressure.[8]

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and GC-MS.

Determination of Physical Properties

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure (760 mmHg) using standard laboratory distillation apparatus. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

-

Density/Specific Gravity: Density is measured at a specified temperature (e.g., 20 °C) using a pycnometer or a digital density meter. Specific gravity is the ratio of the density of the substance to the density of a reference substance (typically water) at the same temperature.[3][4]

-

Refractive Index: The refractive index is measured at a specified temperature (e.g., 20 °C) using a refractometer, typically at the sodium D-line (589 nm).[3][4]

Quantitative Analysis via Enzymatic Assay

The concentration of pyruvate can be determined specifically using an enzymatic assay involving D-lactate dehydrogenase (D-LDH).[9]

Principle: D-LDH catalyzes the reduction of pyruvate to D-lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of pyruvate in the sample.[9]

(D-LDH) Pyruvic acid + NADH + H⁺ → D-lactic acid + NAD⁺[9]

Procedure Outline:

-

Sample Preparation: Prepare aqueous samples, diluting as necessary to bring the pyruvate concentration within the linear range of the assay (typically 0.3 to 40 µg per assay).[9] For this compound, a saponification step to hydrolyze the ester to pyruvate would be required prior to the assay.

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), NADH solution, and D-LDH enzyme solution.

-

Assay: In a cuvette or microplate well, combine the buffer, sample solution, and NADH solution. Measure the initial absorbance (A₁) at 340 nm.

-

Reaction Initiation: Add the D-LDH solution to start the reaction.

-

Final Reading: After the reaction is complete (approximately 3-5 minutes), measure the final absorbance (A₂) at 340 nm.[9]

-

Calculation: The concentration of pyruvate is calculated based on the change in absorbance (ΔA = A₁ - A₂) and the molar extinction coefficient of NADH at 340 nm.

Metabolic Context of the Pyruvate Moiety

While this compound itself is not a central metabolite, its core chemical structure, pyruvate, is a critical hub in cellular metabolism. Understanding the metabolic fate of pyruvate provides essential context for researchers in drug development and toxicology, as esterase activity in vivo can release pyruvate from the parent compound.

Pyruvate is the end product of glycolysis and occupies a central position linking glycolysis, the citric acid cycle (Krebs cycle), gluconeogenesis, fatty acid synthesis, and fermentation pathways.

Central Role of Pyruvate in Metabolism

Caption: The central metabolic role of pyruvate as a link between major catabolic and anabolic pathways.

Conclusion

This compound is a well-characterized α-keto ester with defined physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic chemistry protocols, and its quantification can be performed using established enzymatic methods. While its primary application is as a flavoring agent, the central role of its pyruvate core in metabolism warrants consideration in any biochemical or pharmaceutical application. This guide provides foundational technical information for researchers and professionals working with or developing applications for this compound and related compounds.

References

- 1. Buy this compound | 20279-43-0 [smolecule.com]

- 2. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 20279-43-0 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. yl.cnreagent.com [yl.cnreagent.com]

- 6. guidechem.com [guidechem.com]

- 7. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. epraise.com.tw [epraise.com.tw]

Propyl pyruvate molecular structure and weight

An In-depth Technical Guide to Propyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name propyl 2-oxopropanoate, is an organic compound classified as an α-keto ester.[1] Its structure consists of a pyruvate group esterified with a propyl group.[1] This compound is a colorless to pale yellow liquid with a sweet, caramellic, and floral aroma.[2][3]

The molecular formula for this compound is C₆H₁₀O₃.[1][3][4][5] It possesses a molecular weight of approximately 130.14 g/mol .[1][3][4] The structural arrangement includes both a ketone and an ester functional group, contributing to its chemical reactivity.[1]

Caption: Molecular structure of this compound (C₆H₁₀O₃).

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 130.14 g/mol | [1][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][3][4][5] |

| CAS Number | 20279-43-0 | [1][4][6][7] |

| Density | 1.012 - 1.020 g/cm³ at 20°C | [1][2][3][6] |

| Boiling Point | 168.00 - 169.00 °C at 760.00 mm Hg | [2][8] |

| Refractive Index | 1.406 - 1.414 at 20°C | [1][2][3][6] |

| Flash Point | 142.00 °F (61.11 °C) | [2][6][8] |

| Vapor Pressure | 1.540 mm/Hg at 25.00 °C | [2] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][3] |

| logP (o/w) | 0.58 - 0.9 | [2][3][8] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general method can be inferred from standard esterification procedures for pyruvic acid. One such general protocol is the Fischer esterification of pyruvic acid with propanol.

Generalized Synthesis of this compound via Fischer Esterification:

-

Materials:

-

Pyruvic acid

-

n-Propanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

A mixture of pyruvic acid and an excess of n-propanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, the excess propanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

This protocol is a generalized representation and may require optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, for optimal yield and purity.

Spectroscopic Data

The structural characterization of this compound is typically confirmed using spectroscopic methods.[1] Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl (C=O) stretching of both the ketone and the ester functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the propyl and pyruvate moieties.[1] Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.[3]

Applications

This compound is recognized for its use as a flavoring agent in the food industry.[2][3][6][7] Its sweet and fruity aroma makes it a valuable component in various food products.[2][3] In a research context, as a derivative of pyruvic acid, it may be used in studies related to metabolism and the biological roles of α-keto acids.

References

- 1. Buy this compound | 20279-43-0 [smolecule.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 20279-43-0 [thegoodscentscompany.com]

- 7. WHO | JECFA [apps.who.int]

- 8. This compound, 20279-43-0 [perflavory.com]

The Biological Role of Propyl Pyruvate as a Pyruvate Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate is a central molecule in cellular metabolism, pivotal for energy production and various biosynthetic pathways. However, its direct therapeutic application is hampered by instability in aqueous solutions. Propyl pyruvate, an ester of pyruvic acid, presents a more stable alternative, engineered to act as a precursor that delivers pyruvate to the cellular machinery. This technical guide provides an in-depth exploration of the biological role of this compound, consolidating available data on its metabolism, therapeutic potential, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering insights into the current understanding of this compound and highlighting avenues for future investigation.

Introduction: The Significance of Pyruvate and its Precursors

Pyruvic acid, in its conjugate base form, pyruvate, is the final product of glycolysis and a critical substrate for the citric acid cycle (Krebs cycle) following its conversion to acetyl-CoA.[1][2] It stands at a crucial metabolic crossroads, influencing cellular energy status, redox balance, and the synthesis of essential biomolecules. Exogenous pyruvate has demonstrated significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent.[1] Its ability to scavenge reactive oxygen species (ROS) and support mitochondrial function makes it a promising candidate for mitigating conditions associated with oxidative stress and inflammation.[1]

However, the inherent instability of pyruvic acid in aqueous solutions poses a significant challenge for its pharmaceutical development.[3] To overcome this limitation, more stable ester derivatives, such as ethyl pyruvate and this compound, have been developed. These compounds are designed to be hydrolyzed by endogenous esterases, releasing pyruvate and the corresponding alcohol. While ethyl pyruvate has been more extensively studied, this compound offers similar potential as a stable, lipophilic pyruvate donor.[3][4] This guide will focus on the known biological roles and characteristics of this compound, drawing parallels with its ethyl counterpart where direct data is unavailable.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [5] |

| Molecular Weight | 130.14 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility in Water | Practically insoluble or insoluble | [5] |

| Solubility in Organic Solvents | Soluble in ethanol | [5] |

| Density | 1.012-1.020 g/cm³ at 20°C | [5] |

| logP (Octanol/Water) | 0.9 (Computed) | [5] |

Biological Fate and Metabolism of this compound

The biological activity of this compound is contingent on its conversion to pyruvate. This process involves cellular uptake and subsequent enzymatic hydrolysis.

Cellular Uptake

As a lipophilic ester, this compound is expected to cross cellular membranes more readily than the charged pyruvate anion. While specific transporters for this compound have not been identified, it is hypothesized that its uptake is primarily driven by passive diffusion across the lipid bilayer, a mechanism suggested for other short-chain alkyl esters.[2][6] The increased lipophilicity compared to pyruvate likely enhances its bioavailability at the cellular level.

Enzymatic Hydrolysis to Pyruvate

Once inside the cell, this compound is hydrolyzed by non-specific esterases, such as carboxylesterases, which are ubiquitously present in various tissues, including the liver, plasma, and cytoplasm.[7][8][9] This enzymatic action cleaves the ester bond, yielding pyruvic acid and propanol.

Experimental Workflow: Hydrolysis of this compound

Caption: Intracellular conversion of this compound to pyruvate.

Biological Roles and Therapeutic Potential

The biological effects of this compound are predominantly attributed to the actions of its metabolic product, pyruvate. These effects are centered around cellular energy metabolism, antioxidant defense, and anti-inflammatory signaling.

Enhancement of Cellular Energy Metabolism

By providing a direct substrate for the citric acid cycle, this compound can bolster cellular ATP production. This is particularly relevant in conditions of metabolic stress or mitochondrial dysfunction where endogenous pyruvate levels may be limiting.[10]

Antioxidant and Cytoprotective Effects

Pyruvate is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[1] By neutralizing these damaging molecules, this compound can protect cells from oxidative stress-induced damage. This antioxidant activity is crucial in mitigating the pathophysiology of numerous diseases.

Signaling Pathway: Oxidative Stress and Mitochondrial Dysfunction

Caption: this compound's role in counteracting oxidative stress.

Anti-inflammatory Properties

Pyruvate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[1] The NF-κB signaling pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and mediators. While much of this research has been conducted with ethyl pyruvate, the underlying mechanism is attributed to pyruvate itself and is therefore applicable to this compound.[3][4]

Signaling Pathway: NF-κB Inhibition

Caption: Pyruvate-mediated inhibition of the NF-κB pathway.

Quantitative Data

Direct quantitative data on the in vivo metabolism and efficacy of this compound is limited in the current scientific literature. The following table summarizes available information and highlights areas where data is needed. For comparative purposes, data on ethyl pyruvate is included where relevant, with the caveat that these are not direct measures for this compound.

| Parameter | This compound | Ethyl Pyruvate (for comparison) | Reference |

| Bioavailability (Oral) | Not Available | Investigated, but variable and species-dependent | [1] |

| Plasma Half-life | Not Available | Not explicitly stated, but effects are durable | [11] |

| Metabolic Conversion Rate to Pyruvate | Not Available | Assumed to be rapid via esterase activity | [12] |

| In vivo Efficacy (Animal Models) | Not extensively studied | Effective in models of sepsis, ischemia-reperfusion, etc. | [3][4] |

| Toxicity | Generally Recognized as Safe (GRAS) as a flavoring agent | Shown to be safe in human volunteers at clinically relevant doses | [4][13] |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, based on methodologies used for other pyruvate precursors and metabolic studies, the following outlines key experimental approaches.

In Vitro Assessment of this compound Metabolism

-

Objective: To determine the rate of hydrolysis of this compound to pyruvate in cell culture or tissue homogenates.

-

Methodology:

-

Prepare cell lysates or tissue homogenates (e.g., from liver, which has high esterase activity).

-

Incubate the lysate/homogenate with a known concentration of this compound at 37°C.

-

Collect aliquots at various time points.

-

Quench the reaction (e.g., with acid).

-

Measure the concentration of pyruvate using a commercially available pyruvate assay kit (colorimetric or fluorometric).

-

The rate of pyruvate formation can be calculated from the time-course data.

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Animal Model: Rodent models (e.g., rats, mice) are commonly used for initial pharmacokinetic studies.[14][15]

-

Methodology:

-

Administer this compound to the animal model via the desired route (e.g., oral gavage, intravenous injection).

-

Collect blood samples at predetermined time points.

-

Separate plasma and process for analysis.

-

Analyze the concentration of this compound and pyruvate in plasma using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[16][17]

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) can be calculated from the concentration-time data.

-

In Vivo Efficacy Studies in Disease Models

-

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., sepsis, ischemia-reperfusion injury).

-

Animal Model: The choice of animal model depends on the disease being studied (e.g., cecal ligation and puncture model for sepsis, middle cerebral artery occlusion model for stroke).[3][4]

-

Methodology:

-

Induce the disease pathology in the animal model.

-

Administer this compound or a vehicle control at a predetermined dose and time relative to the disease induction.

-

Monitor relevant physiological and behavioral outcomes (e.g., survival rate, organ function markers, neurological scores).

-

At the end of the study, collect tissues for histological and biochemical analysis (e.g., measurement of inflammatory markers, oxidative stress markers).

-

Conclusion and Future Directions

This compound holds promise as a stable and effective precursor for delivering pyruvate to cells, with potential therapeutic applications in a range of conditions characterized by metabolic dysfunction, oxidative stress, and inflammation. While its biological roles are inferred from the extensive research on pyruvate and ethyl pyruvate, there is a clear need for further investigation specifically focused on the propyl derivative.

Future research should prioritize:

-

Quantitative pharmacokinetic and pharmacodynamic studies to elucidate the ADME profile of this compound and its dose-response relationships.

-

Direct comparative studies with other pyruvate precursors, such as ethyl pyruvate and sodium pyruvate, to determine relative efficacy and safety.

-

In-depth mechanistic studies to confirm the cellular uptake mechanisms and the specific esterases involved in its hydrolysis.

-

Evaluation in a broader range of preclinical disease models to expand its potential therapeutic applications.

By addressing these knowledge gaps, the scientific and medical communities can better understand and potentially harness the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uptake and metabolism of the short-chain fatty acid butyrate, a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pyruvate improves mitochondrial bioenergetics in an ex-vivo animal model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of pyruvate dose on in vivo metabolism and quantification of hyperpolarized ¹³C spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WHO | JECFA [apps.who.int]

- 14. researchgate.net [researchgate.net]

- 15. Pyruvate dehydrogenase deficiency: morphological and metabolic effects, creation of animal model to search for curative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. shimadzu.com [shimadzu.com]

Propyl Pyruvate and its Role in Cellular Respiration: A Technical Guide

Introduction

Pyruvate is a pivotal molecule in cellular metabolism, marking the culmination of glycolysis and serving as a primary substrate for the citric acid cycle.[1] Exogenous pyruvate, in forms like ethyl pyruvate, has garnered significant interest for its therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties.[2] Ethyl pyruvate (EP), a stable derivative of pyruvic acid, can readily cross cell membranes, unlike its parent compound, making it a more effective agent in preclinical studies.[3][4] Once inside the cell, it is hydrolyzed to pyruvate and ethanol.[4] This guide delves into the multifaceted mechanism of action of ethyl pyruvate in the context of cellular respiration, presenting quantitative data, experimental protocols, and pathway visualizations.

Dual Mechanism of Action: Energy Substrate and Cytoprotective Agent

Ethyl pyruvate exerts its influence on cellular respiration through two primary interconnected pathways:

-

Direct Metabolic Contribution: As a precursor to pyruvate, EP directly fuels the citric acid cycle.[4] Pyruvate is transported into the mitochondrial matrix and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC).[5][6] Acetyl-CoA then enters the citric acid cycle, driving the production of NADH and FADH2, which in turn donate electrons to the electron transport chain to generate ATP.[7]

-

Indirect Cytoprotective Effects: EP is a potent scavenger of reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite.[2][8] By neutralizing these damaging molecules, EP mitigates oxidative stress, a condition that can impair mitochondrial function and lead to cellular injury.[9][10] Furthermore, EP exhibits significant anti-inflammatory properties by inhibiting the activation of key inflammatory mediators like NF-κB and the release of cytokines such as TNF-α.[11][12]

dot

Caption: Dual mechanism of propyl/ethyl pyruvate.

Quantitative Effects on Cellular Energetics and Oxidative Stress

Numerous studies have quantified the beneficial effects of ethyl pyruvate on cellular metabolism and markers of oxidative stress.

| Parameter | Model | Treatment | Control Group | Ethyl Pyruvate Group | Percentage Change | Reference |

| Myocardial ATP | Rat model of off-pump coronary bypass | IV bolus of Ringer's ethyl pyruvate | 892 ± 276 nmol/g | 2650 ± 759 nmol/g | +197% | [10] |

| Myocardial Lipid Peroxidation | Rat model of off-pump coronary bypass | IV bolus of Ringer's ethyl pyruvate | 81.8 ± 2.4 nmol/g | 70.4 ± 2.6 nmol/g | -14% | [10] |

| Myocardial ATP | Rat model of ischemia-reperfusion injury | IV bolus of ethyl pyruvate | 10.0 ± 2.4 nmol/g | 87.6 ± 29.2 nmol/g | +776% | [13] |

| Myocardial Oxidative Injury | Rat model of ischemia-reperfusion injury | IV bolus of ethyl pyruvate | 89.5 ± 3.0 nmol/g | 63.8 ± 3.3 nmol/g | -29% | [13] |

| Mitochondrial Swelling (Area) | Rat model of sepsis | Intraperitoneal EP (100 mg/kg) | 0.641 ± 0.460 µm² | Not explicitly stated, but EP inhibited swelling | - | [14] |

| Mitochondrial Cytochrome C Release | Rat model of sepsis | Intraperitoneal EP (100 mg/kg) | 1.211 ± 0.24 | 0.35 ± 0.39 | -71% | [14] |

Experimental Protocols

This protocol is based on methodologies used in studies evaluating the effects of ethyl pyruvate on cardiac ischemia-reperfusion injury.[10][13]

Objective: To quantify high-energy phosphate levels (ATP) and oxidative stress (lipid peroxidation) in myocardial tissue.

Materials:

-

Wistar rats

-

Ethyl pyruvate solution in Ringer's lactate

-

Vehicle control (Ringer's lactate)

-

Anesthesia (e.g., pentobarbital)

-

Surgical instruments for thoracotomy and coronary artery occlusion

-

Liquid nitrogen

-

Homogenization buffer

-

ATP assay kit (luciferin-luciferase based)

-

Lipid peroxidation assay kit (e.g., measuring malondialdehyde)

-

Spectrophotometer or luminometer

Procedure:

-

Animal Model: Anesthetize Wistar rats and perform a left thoracotomy to expose the heart.

-

Ischemia-Reperfusion: Induce myocardial ischemia by occluding the left anterior descending (LAD) coronary artery for a specified period (e.g., 10-30 minutes), followed by a reperfusion period (e.g., 10-30 minutes).

-

Treatment: Administer an intravenous bolus of either ethyl pyruvate solution or vehicle control immediately before ischemia and/or reperfusion.

-

Tissue Harvesting: At the end of the reperfusion period, excise the heart and freeze the ischemic myocardial tissue in liquid nitrogen.

-

Sample Preparation: Homogenize the frozen tissue in the appropriate buffer for each assay.

-

ATP Quantification: Measure ATP levels using a luciferin-luciferase-based assay, with luminescence quantified on a luminometer.

-

Lipid Peroxidation Measurement: Quantify lipid peroxidation by measuring the levels of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) using a spectrophotometric assay.

dot

Caption: Workflow for assessing EP's effects.

This is a general protocol for measuring oxygen consumption as an indicator of cellular respiration, which can be adapted to study the effects of propyl pyruvate.[15][16][17]

Objective: To measure the rate of oxygen consumption by cells or isolated mitochondria in the presence or absence of this compound.

Materials:

-

Respirometer (e.g., Clark-type oxygen electrode or Seahorse XF Analyzer)

-

Cell culture or isolated mitochondria

-

Respiration buffer

-

Substrates for cellular respiration (e.g., glucose, pyruvate, succinate)

-

This compound solution

-

Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin) for control experiments

Procedure:

-

Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria in respiration buffer.

-

Respirometer Setup: Calibrate the respirometer and add the cell/mitochondrial suspension to the measurement chamber.

-

Baseline Measurement: Record the basal rate of oxygen consumption.

-

Substrate Addition: Add respiratory substrates to stimulate respiration.

-

This compound Treatment: Inject this compound into the chamber and record the change in oxygen consumption rate.

-

Control Experiments: In separate experiments, use known inhibitors of the electron transport chain to confirm the specificity of the observed effects.

-

Data Analysis: Calculate the oxygen consumption rate (OCR) and compare the rates between control and this compound-treated samples.

Signaling Pathways and Molecular Targets

The protective effects of ethyl pyruvate extend beyond direct metabolic and antioxidant actions, involving the modulation of specific signaling pathways.

-

Inhibition of High Mobility Group Box 1 (HMGB1): EP has been shown to inhibit the release and activity of HMGB1, a pro-inflammatory cytokine implicated in the pathogenesis of sepsis and other inflammatory conditions.[11]

-

Modulation of NF-κB and MAPK Pathways: EP can suppress the activation of the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[11][18]

-

Mitochondrial Protection: In a rat model of sepsis, ethyl pyruvate was found to reduce hepatic mitochondrial swelling and inhibit the release of cytochrome C, a key event in the intrinsic apoptotic pathway.[14]

dot

Caption: EP's anti-inflammatory signaling.

Conclusion

The mechanism of action of pyruvate esters, exemplified by ethyl pyruvate, in cellular respiration is multifaceted. They serve as a direct energy substrate, enhancing ATP production, while simultaneously mitigating cellular damage through potent antioxidant and anti-inflammatory effects. This dual action makes them promising therapeutic agents for conditions characterized by mitochondrial dysfunction, oxidative stress, and inflammation. Further research into this compound is warranted to confirm if it shares the same beneficial properties as its well-studied ethyl counterpart.

References

- 1. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]

- 3. Ethyl Pyruvate Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Cellular respiration - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Cellular Respiration - Procedure [jove.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. csus.edu [csus.edu]

- 18. Ethyl pyruvate protects PC12 cells from dopamine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identifiers and Physicochemical Properties

An In-depth Technical Guide to Propyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of chemistry, biochemistry, and drug discovery.

This compound is an organic compound classified as an ester of pyruvic acid. It is recognized for its characteristic sweet, caramellic, and floral aroma and is used as a flavoring agent in the food industry.[1] The following tables summarize its key chemical identifiers and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 20279-43-0[1][2] |

| IUPAC Name | propyl 2-oxopropanoate[3] |

| Synonyms | Propyl 2-oxopropionate, Pyruvic acid, propyl ester, n-propyl pyruvate[3] |

| Molecular Formula | C6H10O3[3] |

| SMILES | CCCOC(=O)C(=O)C[3] |

| InChI | InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3[3] |

| InChIKey | ILPVOWZUBFRIAX-UHFFFAOYSA-N[3] |

| PubChem CID | 523918[3] |

| EINECS Number | 243-678-3 |

| FEMA Number | 4484[3] |

| JECFA Number | 1946[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 130.14 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Sweet, caramellic, floral[1] |

| Boiling Point | 168.00 to 169.00 °C @ 760.00 mm Hg |

| Density | 1.012 - 1.020 g/cm³ at 20°C[1] |

| Refractive Index | 1.406 - 1.414 at 20°C[1] |

| Solubility | Practically insoluble in water; soluble in ethanol[1] |

| Vapor Pressure | 1.54 mm/Hg @ 25.00 °C |

| Flash Point | 142.00 °F (61.11 °C) |

| logP (Octanol-Water Partition Coefficient) | 0.9 (estimated)[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These methodologies are based on established chemical principles and analytical techniques.

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from pyruvic acid and propanol using an acid catalyst.

Materials:

-

Pyruvic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pyruvic acid (1 molar equivalent) and an excess of n-propanol (3-5 molar equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of pyruvic acid).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 200 °C at a rate of 10 °C/min

-

Final hold: Hold at 200 °C for 5 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 200

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

-

For quantitative analysis, prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and the central metabolic role of its parent compound, pyruvate.

References

Solubility profile of propyl pyruvate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyl pyruvate, a key chemical intermediate. Understanding the solubility of this compound in various solvents is critical for its application in research, chemical synthesis, and pharmaceutical development. This document outlines available solubility data, provides a general experimental protocol for solubility determination, and contextualizes the potential metabolic fate of this compound through the central pathways of its parent compound, pyruvate.

Solubility of this compound

The solubility of this compound has been characterized in a range of common solvents. While extensive quantitative data is limited in publicly available literature, a clear qualitative profile has been established. This compound's solubility is dictated by its molecular structure, which includes a polar ester group and a non-polar propyl chain.

Data Presentation

The following table summarizes the known solubility of this compound in various solvents. It is important to note that much of the available data is qualitative.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) | Reference |

| Water | H₂O | Polar Protic | Practically Insoluble / Insoluble | Not Specified | [1][2] |

| Water | H₂O | Polar Protic | 87.37 g/L (estimated) | 25 | [3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1][2] |

| Methanol | CH₃OH | Polar Protic | Miscible | Not Specified | [2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (inferred) | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (inferred) | Not Specified |

Note on Inferred Solubility: The solubility of this compound in acetone and DMSO has not been explicitly reported in the reviewed literature. However, based on the principle of "like dissolves like" and the known solubility of similar pyruvate esters in these solvents, it is inferred that this compound is likely to be soluble. Experimental verification is recommended.

Note on Water Solubility Estimation: The estimated value of 87.37 g/L for water solubility at 25°C appears to contradict the qualitative description of "practically insoluble".[3][4] This value should be used with caution and considered a theoretical estimation pending experimental validation.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general and widely accepted method, the isothermal shake-flask method , can be employed. This method is suitable for determining the solubility of liquid solutes in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional, for phase separation)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant). A typical equilibration time can range from 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the phases to separate. If necessary, centrifugation can be used to accelerate the separation of the undissolved this compound from the saturated solvent phase.

-

Sampling: Carefully extract an aliquot of the clear, saturated solvent phase. It is crucial to avoid disturbing the undissolved solute layer during sampling.

-

Quantification: Accurately dilute the sampled aliquot with the pure solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow and Metabolic Context

To aid in the understanding of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of this compound solubility using the isothermal shake-flask method.

Metabolic Fate of Pyruvate

This compound can be hydrolyzed in biological systems to form propanol and pyruvic acid. Pyruvic acid exists predominantly as its conjugate base, pyruvate, at physiological pH. Pyruvate is a central metabolic intermediate. The following diagram illustrates the key metabolic pathways involving pyruvate.

Caption: The central role of pyruvate in major metabolic pathways, including glycolysis, the TCA cycle, and anaerobic fermentation.

References

Physical characteristics of propyl pyruvate (density, boiling point)

Propyl pyruvate is an organic ester with applications in the flavor and fragrance industry. A thorough understanding of its physical properties is essential for its use in research, development, and quality control. This guide provides an in-depth overview of the density and boiling point of this compound, including experimental methodologies for their determination.

Physical Properties of this compound

The key physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound.

| Physical Property | Value | Conditions |

| Density | 1.012 - 1.020 g/cm³ | at 20°C |

| Boiling Point | 168.0 - 169.0 °C | at 760 mmHg |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for measuring density and boiling point.

Density Determination

The density of a liquid can be determined using several methods. The choice of method may depend on the required accuracy and the available equipment.

1. Pycnometer Method (ASTM D891 - Method B)

This method offers high accuracy and is often considered a reference method.[1]

-

Principle: The density is calculated from the mass of the liquid that completely fills a calibrated volume (the pycnometer) at a controlled temperature.

-

Procedure:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C).

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is cleaned and dried, and it is weighed again.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

2. Digital Density Meter Method (ASTM D4052)

This is a modern and rapid method for determining density.[2][3][4]

-

Principle: A small sample of the liquid is introduced into an oscillating U-tube.[4][5] The change in the oscillation frequency of the tube is directly related to the density of the liquid.[4][5]

-

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and pure water).

-

The sample of this compound is injected into the measuring cell (the U-tube).

-

The instrument maintains a constant temperature and measures the oscillation period.

-

The density is automatically calculated and displayed by the instrument.

-

Boiling Point Determination

The boiling point is a key indicator of a liquid's purity. Several methods are available for its determination.

1. Distillation Method (OECD 103)

This is a common and reliable method for determining the boiling point of a liquid.[6][7]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the liquid is heated to boiling, and the temperature of the vapor in equilibrium with the liquid is measured.[6][7]

-

Procedure:

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

The flask is connected to a condenser and a receiving flask.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated gently, and the liquid is brought to a boil.

-

The temperature is recorded when the distillation rate is stable and the vapor is condensing on the thermometer bulb.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

-

2. Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Principle: A small sample is heated in a tube along with an inverted capillary tube. At the boiling point, a continuous stream of bubbles emerges from the capillary tube.

-

Procedure:

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid sample like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

Propyl Pyruvate: A Comprehensive Technical Guide to its Potential Therapeutic Applications

Disclaimer: Scientific research on propyl pyruvate is limited. This document leverages data from studies on its close structural and functional analog, ethyl pyruvate, to provide a comprehensive overview of its potential therapeutic applications. This approach is based on the common scientific practice of using well-studied analogs to infer the properties of less-researched compounds. All data and protocols presented herein, unless otherwise specified, are derived from research conducted on ethyl pyruvate and should be considered as indicative of the potential of this compound.

Introduction

This compound, a simple ester of pyruvic acid, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Building on the extensive research into the therapeutic properties of pyruvate and its ethyl ester, this compound is hypothesized to possess potent anti-inflammatory, antioxidant, and cytoprotective properties. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, detailing its proposed mechanisms of action, summarizing key preclinical data from its analog ethyl pyruvate, and providing detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Core Mechanisms of Action

The therapeutic effects of pyruvate esters are primarily attributed to their ability to modulate key cellular pathways involved in inflammation and oxidative stress. The proposed core mechanisms of action for this compound, extrapolated from studies on ethyl pyruvate, include:

-

Antioxidant Activity: Pyruvate and its esters are potent scavengers of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This direct antioxidant effect helps to mitigate cellular damage caused by oxidative stress, a key pathological feature in numerous diseases.

-

Anti-inflammatory Effects: A significant body of evidence points to the potent anti-inflammatory properties of ethyl pyruvate. It is understood to inhibit the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and to suppress the release of the late-stage inflammatory mediator, High Mobility Group Box 1 (HMGB1).[1][2][3] This dual action on both early and late inflammatory pathways makes it a compelling candidate for treating a range of inflammatory conditions.

-

Modulation of Signaling Pathways: The anti-inflammatory effects of ethyl pyruvate are mediated through its interaction with key signaling cascades. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical initiator of the innate immune response and subsequent inflammation.[4][5][6]

Data Presentation: Summary of Preclinical Findings for Ethyl Pyruvate

The following tables summarize quantitative data from preclinical studies on ethyl pyruvate, offering insights into the potential efficacy of this compound in various disease models.

Table 1: Anti-inflammatory Effects of Ethyl Pyruvate in a Murine Sepsis Model

| Parameter | Control (LPS) | Ethyl Pyruvate (40 mg/kg) + LPS | Percent Inhibition | Reference |

| Serum TNF-α (pg/mL) at 1.5h | 1250 ± 150 | 450 ± 50 | 64% | [7] |

| Serum HMGB1 (ng/mL) at 24h | 80 ± 10 | 25 ± 5 | 68.75% | [7] |

| Survival Rate at 7 days | 25% (5/20) | 90% (27/30) | - | [7] |

Table 2: Neuroprotective Effects of Ethyl Pyruvate in a Rat Model of Traumatic Brain Injury (TBI)

| Parameter | Vehicle + TBI | Ethyl Pyruvate (30 mg/kg) + TBI | Improvement | Reference |

| Neurological Severity Score (Day 28) | 8.5 ± 0.7 | 5.2 ± 0.6 | 38.8% | [8] |

| Brain Tissue Loss (%) | 35.2 ± 3.1 | 23.8 ± 2.5 | 32.4% | [9] |

| Morris Water Maze Escape Latency (s) on Day 24 | 45 ± 5 | 28 ± 4 | 37.8% | [8] |

Table 3: Cardioprotective Effects of Ethyl Pyruvate in a Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

| Parameter | I/R + Lactated Ringer's | I/R + Ethyl Pyruvate (50 mg/kg) | Improvement | Reference |

| Left Ventricular Developed Pressure (LVDP) (% of baseline) | 35 ± 5 | 62 ± 7 | 77.1% | [10] |

| +dP/dt_max (mmHg/sec) | 3202 ± 260 | 3510 ± 247 | 9.6% | [10] |

| -dP/dt_max (mmHg/sec) | -2605 ± 247 | -2979 ± 202 | 14.4% | [10] |

| Myocardial Infarct Size (%) | 48 ± 6 | 25 ± 4 | 47.9% | [10] |

Table 4: Antioxidant Effects of Ethyl Pyruvate in a Rat Model of Paraquat-Induced Oxidative Stress

| Parameter | Paraquat | Ethyl Pyruvate (40 mg/kg) + Paraquat | Percent Reduction | Reference |

| Lung Malondialdehyde (MDA) (nmol/g tissue) at 6h | 15.2 ± 1.8 | 9.8 ± 1.2 | 35.5% | [11] |

| Liver Malondialdehyde (MDA) (nmol/g tissue) at 6h | 12.5 ± 1.5 | 8.1 ± 1.1 | 35.2% | [11] |

| Plasma Nitric Oxide (NO) (µM) at 6h | 45 ± 5 | 28 ± 4 | 37.8% | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ethyl pyruvate, which can be adapted for the investigation of this compound.

In Vivo Administration of this compound (Intraperitoneal Injection in Mice)

This protocol is adapted from studies using ethyl pyruvate in murine models of systemic inflammation.[7]

-

Materials:

-

This compound

-

Sterile, pyrogen-free saline or Ringer's solution

-

Syringes (1 mL) with 25-27 gauge needles

-

70% ethanol for disinfection

-

Male BALB/c mice (6-8 weeks old)

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle (e.g., Ringer's solution). The concentration should be calculated to deliver the desired dose in a volume of approximately 0.2-0.4 mL per 20-25g mouse. For instance, to administer a 40 mg/kg dose to a 25g mouse, the required dose is 1 mg. If the injection volume is 0.4 mL, the solution concentration should be 2.5 mg/mL.

-

Gently restrain the mouse, exposing the abdomen.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity, aspirating to ensure no blood or urine is drawn.

-

Slowly inject the this compound solution.

-

Withdraw the needle and monitor the animal for any adverse reactions.

-

In Vitro Cell Culture Experiment to Assess Anti-inflammatory Effects

This protocol is based on studies investigating the effect of ethyl pyruvate on lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound (e.g., 1, 5, 10 mM) in serum-free DMEM.

-

Pre-treat the cells with the this compound solutions for 1 hour. A vehicle control (serum-free DMEM) should be included.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α measurement, 24 hours for HMGB1 measurement).

-

Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

-

Lyse the cells to extract protein or RNA for further analysis (e.g., Western blot for NF-κB activation, RT-qPCR for gene expression).

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.

-

Materials:

-

Cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

This compound

-

TNF-α (or another NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Plate the reporter cells in a 96-well white, clear-bottom plate.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a control (e.g., cells stimulated with TNF-α in the absence of this compound).

-

HMGB1 ELISA

This protocol is for quantifying the amount of HMGB1 released into the cell culture supernatant.

-

Materials:

-

Cell culture supernatant from the in vitro experiment (Protocol 2)

-

HMGB1 ELISA kit (commercially available)

-

Microplate reader

-

-

Procedure:

-

Follow the instructions provided with the HMGB1 ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody for HMGB1.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of HMGB1 in the samples based on the standard curve.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for in vivo assessment of this compound.

Conclusion and Future Directions

While direct experimental evidence for this compound remains limited, the extensive body of research on its analog, ethyl pyruvate, provides a strong rationale for its investigation as a potential therapeutic agent. The data strongly suggest that this compound is likely to exhibit significant anti-inflammatory, antioxidant, and organ-protective effects. Its proposed mechanisms of action, centered on the inhibition of key inflammatory pathways such as NF-κB and HMGB1 signaling, offer multiple avenues for therapeutic intervention in a wide range of diseases characterized by inflammation and oxidative stress.

Future research should focus on validating these hypothesized effects through direct preclinical studies of this compound. Key areas of investigation should include:

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for establishing appropriate dosing regimens.

-

Dose-Response Studies: Establishing the optimal therapeutic window for this compound in various disease models.

-

Comparative Efficacy Studies: Directly comparing the efficacy of this compound with ethyl pyruvate and other pyruvate derivatives to understand the impact of the ester group on therapeutic activity.

-

Safety and Toxicology Studies: Comprehensive evaluation of the safety profile of this compound is essential before any consideration for clinical development.

References

- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]

- 5. Ethyl pyruvate protects against Salmonella intestinal infection in mice through down-regulation of pro-inflammatory factors and inhibition of TLR4/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial Effects of Ethyl Pyruvate through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl Pyruvate Protects against Blood–Brain Barrier Damage and Improves Long‐term Neurological Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl pyruvate protects against hypoxic-ischemic brain injury via anti-cell death and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl Pyruvate Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Propyl Pyruvate: A Potential Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl pyruvate, a simple ester derivative of pyruvic acid, is emerging as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a summary of quantitative data from preclinical studies. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound in neurodegeneration.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and inflammation, two key pathological features of many neurodegenerative diseases.[1]

Antioxidant Properties

This compound is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1] This direct scavenging activity reduces oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant effects of pyruvate and its derivatives have been demonstrated in various in vitro and in vivo models of oxidative stress.[2][3]

Anti-inflammatory Action

This compound has been shown to be an effective anti-inflammatory agent.[1] It can down-regulate the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and consequently reduce the expression of several pro-inflammatory proteins, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).[1][4]

Modulation of Cell Death Pathways

By combating oxidative stress and inflammation, this compound can modulate key signaling pathways involved in apoptosis (programmed cell death). It has been shown to inhibit the activation of pro-apoptotic proteins and promote cell survival.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of pyruvate and its derivatives.

Table 1: In Vitro Neuroprotective Effects of Pyruvate Derivatives

| Cell Line | Insult | Treatment | Concentration | Outcome | Reference |

| SH-SY5Y Human Neuroblastoma | Hydrogen Peroxide (150 µM) | Sodium Pyruvate | ≥ 0.1 mM | Dose-dependent increase in cell survival | [2] |

| SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (75 µM) | Ethyl Pyruvate | < 5 mM | Protection against cytotoxicity | [5] |

| Primary Striatal Neurons | Hydrogen Peroxide (200 µM) | Sodium Pyruvate | 2 mM | Almost complete neuroprotection | [6] |

| Astrocyte-neuron cultures | PARP-1 Activation | Pyruvate | Not specified | Reduced cell death from ~70% to 30% | [1] |

| Organotypic Hippocampal Slices | NMDA (50 µM) | Ethyl Pyruvate | 0.84 - 84 µM | Significant reduction in neurodegeneration | [7] |